molecular formula C10H12ClN3 B3059709 [(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1185297-14-6

[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No. B3059709
CAS RN: 1185297-14-6
M. Wt: 209.67
InChI Key: GTZSJEAUQHIVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1185297-14-6 . It has a molecular weight of 246.14 . The IUPAC name for this compound is (3-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride” is 1S/C10H11N3.2ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 246.14 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. Notably, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy against Leishmania strains.

Antimalarial Activity

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, showed promising inhibition effects against Plasmodium berghei in vivo . These compounds hold potential for safe and effective antimalarial agents.

Cytotoxic Properties

Novel pyrazole derivatives, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione, were synthesized and evaluated for cytotoxicity. Some analogues exhibited remarkable cytotoxic activity, surpassing standard reference drugs. Notably, derivatives 8j and 8e demonstrated greater capability, while 8n, 8d, and 8f also showed promising activity .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various targets, such as leishmania major pteridine reductase 1 (lmptr1) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes, including cell growth and differentiation.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The compound may affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have shown cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that the compound may have a similar cytotoxic effect on cells.

properties

IUPAC Name

(5-phenyl-1H-pyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGANGGJOEOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 3
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.